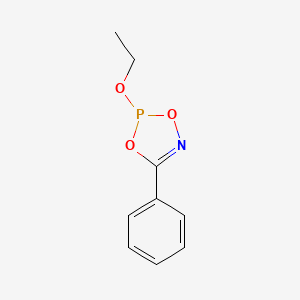
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole is a heterocyclic compound that contains phosphorus, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole typically involves the reaction of phenylphosphonic dichloride with ethoxyamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted dioxazaphosphole derivatives.
Applications De Recherche Scientifique
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-phenyl-2H-1,3,4-oxadiazaphosphole: Similar structure but with different heteroatoms.
2-Ethoxy-5-phenyl-2H-1,3,4-thiadiazaphosphole: Contains sulfur instead of oxygen.
2-Ethoxy-5-phenyl-2H-1,3,4-triazaphosphole: Contains an additional nitrogen atom.
Uniqueness
2-Ethoxy-5-phenyl-2H-1,3,4,2-dioxazaphosphole is unique due to its specific combination of heteroatoms (phosphorus, nitrogen, and oxygen) within the ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
105937-41-5 |
|---|---|
Formule moléculaire |
C9H10NO3P |
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
2-ethoxy-5-phenyl-1,3,4,2-dioxazaphosphole |
InChI |
InChI=1S/C9H10NO3P/c1-2-11-14-12-9(10-13-14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
XAGFTITUDWLBOD-UHFFFAOYSA-N |
SMILES canonique |
CCOP1OC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


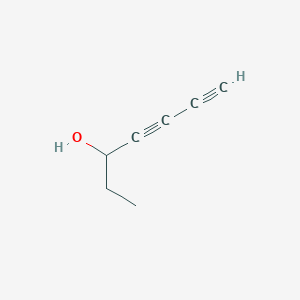
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
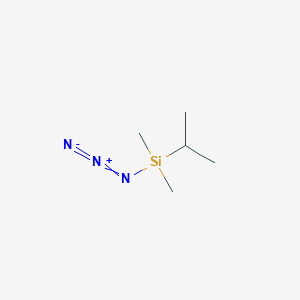

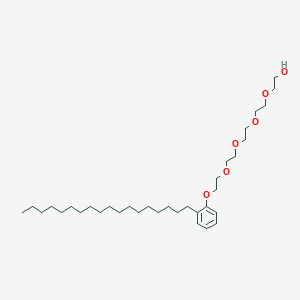

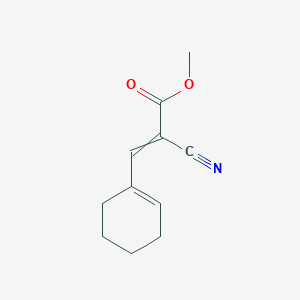
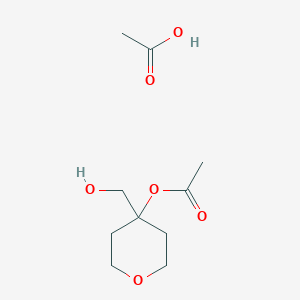
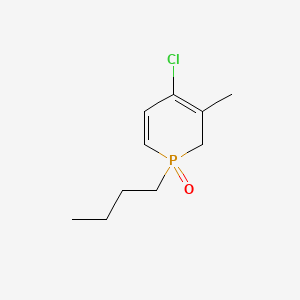
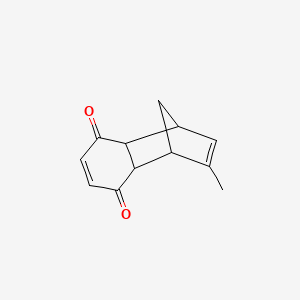
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
